N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
CAS No. |
648942-44-3 |
|---|---|
Molecular Formula |
C13H18FNO |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-[2-fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H18FNO/c1-5-13(3,4)10-6-7-12(11(14)8-10)15-9(2)16/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
VRVHPNFBNOWTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)NC(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Acetylation of Aniline Derivative
- In a nitrogen atmosphere, dissolve 5 g of 2-fluoro-4-(2-methylbutan-2-yl)aniline in 50 mL of acetonitrile.
Cool the solution to 273 K and add 6.7 g of triethylamine and 4.11 g of acetyl chloride.
Stir the mixture at room temperature for 5 hours.
After the reaction, add 100 mL of water and extract the product three times with 100 mL of methyl tert-butyl ether.
Dry the combined organic phases over magnesium sulfate and evaporate the solvent under reduced pressure.
Yield : Approximately 7.5 g of crude product.
Purification : The crude product can be purified using silica gel chromatography with a hexane/ethyl acetate mixture (9:1 v/v) followed by recrystallization from diethyl ether.
Method 2: Use of Chloroperbenzoic Acid
- Dissolve the previously obtained N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide in dichloromethane.
Cool to between 263 K and 273 K, then slowly add 13.37 g of meta-chloroperbenzoic acid in dichloromethane.
Stir at room temperature for another 5 hours, then add water to separate the organic layer.
Wash with sodium bicarbonate solution, dry over magnesium sulfate, and evaporate under reduced pressure.
Yield : The final product can be obtained after purification by chromatography.
Characterization Techniques
Characterization of this compound is essential to confirm its structure and purity:
| Technique | Details |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Used to determine chemical structure and purity; typical shifts observed in DMSO-d6 solvent. |
| Mass Spectrometry (MS) | Provides molecular weight confirmation; expected m/z values around 223 for this compound. |
| Infrared Spectroscopy (IR) | Identifies functional groups present in the compound; characteristic peaks for amides and aromatic rings. |
Chemical Reactions Analysis
Types of Reactions
N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluoro-substituted phenylacetamides, while reduction reactions may yield amine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide can be synthesized through several methods, typically involving the reaction of 2-fluoro-4-(2-methylbutan-2-yl)phenol with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for obtaining high yields and purity of the final product.
Table 1: Synthesis Overview
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 2-Fluoro-4-(2-methylbutan-2-yl)phenol + Acetic Anhydride | Anhydrous, Room Temperature | High |
| Method B | 2-Fluoro-4-(2-methylbutan-2-yl)phenol + Acetyl Chloride | Base Catalyzed | Moderate |
The compound has been investigated for its biological activities, particularly its potential as an anticancer agent. Studies have shown that derivatives of phenylacetamides exhibit significant cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells.
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of this compound derivatives on prostate carcinoma (PC3) cells, it was found that certain modifications to the phenyl ring enhanced activity. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PC3 | 52 | |
| Imatinib | PC3 | 40 | |
| N-[4-Nitrophenyl]acetamide | MCF7 | 100 |
Therapeutic Applications
Beyond its anticancer properties, this compound is being explored for its potential in treating other conditions such as inflammation and bacterial infections. Its structure suggests that it may interact with specific biological targets, including enzymes involved in inflammatory pathways.
Industrial Applications
In addition to its pharmaceutical applications, this compound may find use in the synthesis of specialty chemicals and materials within industrial settings. Its unique chemical properties make it suitable as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s affinity for certain receptors, while the acetamide group contributes to its stability and bioavailability. These interactions result in the modulation of biological processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituents, synthesis, and properties:
Key Observations :
- Substituent Effects :
- Fluorine Position : Ortho-fluorine (as in the target compound) enhances electronegativity and steric hindrance compared to para-fluorine (e.g., ).
- Bulky Alkyl Groups : The 2-methylbutan-2-yl group in the target compound likely increases hydrophobicity and steric bulk compared to smaller substituents like n-butyl () or linear chains.
- Electron-Withdrawing Groups : Trifluoromethyl () and trifluoromethoxy () substituents enhance metabolic stability but reduce solubility compared to alkyl groups.
- Synthetic Yields :
- Compounds with simpler substituents (e.g., compound 30 in ) achieve higher yields (82%) compared to multi-step syntheses (e.g., trifluoromethoxy derivatives in ).
Biological Activity
N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a fluorinated phenyl ring and an acetamide functional group. The presence of the fluorine atom and the branched alkyl group may influence its interaction with biological targets, enhancing its pharmacological profile.
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially affecting various enzymatic pathways. The acetamide group can form hydrogen bonds with biological molecules, which may enhance binding affinity and specificity towards target proteins .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various N-phenylacetamide derivatives found that modifications at the 4-position of the benzene ring (such as fluorination) can increase bactericidal activity against pathogens like Xanthomonas oryzae and Xanthomonas axonopodis .
Table 1: Antimicrobial Activity Data
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Xoo | 10 µM |
| N-[4-(4-fluorophenyl)thiazol-2-yl]acetamide | Xac | 5 µM |
| N-[4-(5-chloro-thiazol)]acetamide | Xoc | 15 µM |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Case Study: Apoptosis Induction
In a controlled study, compounds similar to this compound were tested for their ability to induce apoptosis. The results indicated a concentration-dependent increase in apoptosis markers, including caspase-3 activation:
- Concentration : 10 µM
- Caspase Activation : 70% increase
- Cell Viability : 30% remaining
- Concentration : 25 µM
- Caspase Activation : 85% increase
- Cell Viability : 15% remaining
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the fluorine atom and the branched alkyl group significantly enhance both antimicrobial and anticancer activities. Variations in substituents on the phenyl ring can lead to substantial differences in biological efficacy.
Table 2: Structure-Activity Relationship Insights
| Substituent | Biological Activity | Observed Effect |
|---|---|---|
| Fluorine | Increased activity against bacteria and cancer cells | Positive correlation |
| Methyl | Moderate activity enhancement | Variable results |
| Ethyl | Reduced activity compared to methyl substitution | Negative correlation |
Q & A
Q. What are the optimal synthetic routes for N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include fluorination at the 2-position and introduction of the 2-methylbutan-2-yl group at the 4-position, followed by acetylation of the amine. Anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis of intermediates. Catalysts like palladium for cross-coupling or acid scavengers (e.g., triethylamine) can suppress side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.2:1 acylating agent to amine) reduce by-products. Post-synthesis purification via column chromatography or recrystallization improves yield .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of fluorine substitution and tert-butyl group integration. Aromatic protons exhibit splitting patterns consistent with fluorine’s electronegativity (e.g., deshielding at ~δ7.2–7.8 ppm).
- FT-IR : Validate acetylation via C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, F percentages). Cross-referencing with published spectra of analogous acetamides enhances reliability .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolve molecular conformation and packing for this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated solution in a solvent mixture (e.g., ethanol/dichloromethane) to obtain high-quality crystals.
- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a laboratory diffractometer.
- Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms. Use the SHELX hydrogen-bonding constraints (e.g., DFIX) to model H···F or H···O interactions.
- Validation : Check R-factor convergence (<5%), residual electron density (±0.3 eÅ⁻³), and agreement with spectroscopic data. SHELX’s robustness in handling small-molecule refinement ensures accurate bond-length/angle measurements .
Q. What methodologies are recommended for analyzing hydrogen-bonding interactions in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D , S motifs) using programs like Mercury or PLATON. For example, identify chains ( C(6) ) or rings ( R₂²(8) ) formed by N-H···O or C-H···F interactions.
- Directionality : Quantify bond angles (θ ≈ 150–180°) and donor-acceptor distances (≤3.5 Å) via crystallographic software.
- Thermal Motion Analysis : Correlate anisotropic displacement parameters (ADPs) with hydrogen-bond strength. Weaker bonds exhibit higher thermal motion .
Q. How should researchers address inconsistencies between computational modeling (e.g., DFT) and experimental data (e.g., NMR, XRD)?
- Methodological Answer :
- Parameter Optimization : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) and solvent models (e.g., PCM for DMSO) in DFT calculations to match experimental NMR chemical shifts.
- Conformational Sampling : Use molecular dynamics (MD) simulations to explore rotameric states of the 2-methylbutan-2-yl group, which may affect NOE correlations.
- Electron Density Maps : Compare theoretical (Hirshfeld) and experimental (XRD) electron densities to identify discrepancies in lone-pair orientations (e.g., fluorine’s electronegativity effects) .
Data Contradiction Analysis
Q. How can researchers resolve conflicting crystallographic and spectroscopic data regarding the compound’s tautomeric forms?
- Methodological Answer :
- Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25–100°C. Line broadening at intermediate temperatures indicates exchange.
- SC-XRD vs. IR : If XRD shows a keto form but IR detects enol (broad O-H stretch ~3000 cm⁻¹), consider polymorphism or solvent-mediated tautomerism.
- Theoretical Energy Calculations : Compare relative stabilities of tautomers using DFT. A <5 kcal/mol energy difference suggests coexisting forms .
Experimental Design Considerations
Q. What strategies optimize the compound’s solubility for biological assays without structural modification?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water gradients (<5% DMSO to avoid cytotoxicity).
- Cyclodextrin Inclusion : Test β-cyclodextrin complexes (1:1 molar ratio) via phase-solubility studies.
- Surfactant Micelles : Employ polysorbate-80 (0.01% w/v) to enhance aqueous dispersion. Monitor stability via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
